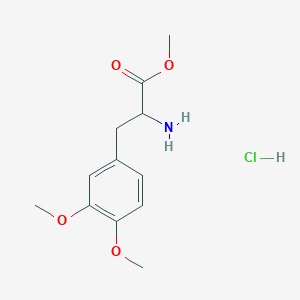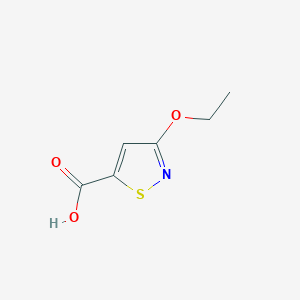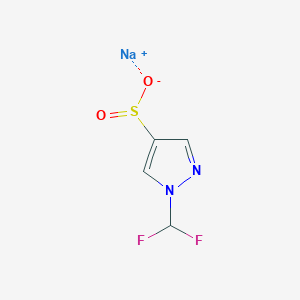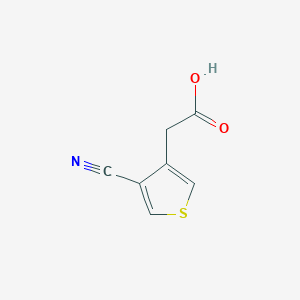![molecular formula C7H7Cl2F3N2O B6616691 [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride CAS No. 2701336-54-9](/img/structure/B6616691.png)
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride (CTH) is a chemical compound used in a variety of scientific applications, including laboratory experiments and research. CTH is a colorless, water-soluble solid that has a melting point of 140°C and a boiling point of 179°C. It is a derivative of hydrazine and contains two nitrogen atoms and a chlorine atom, with a trifluoromethoxy group at the para position of the phenyl ring. CTH has been widely used in the synthesis of biologically active molecules, as well as in the study of the mechanism of action of drugs, and in the investigation of biochemical and physiological effects.
Scientific Research Applications
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has been used in a variety of scientific research applications, including the synthesis of biologically active molecules, the study of the mechanism of action of drugs, and the investigation of biochemical and physiological effects. It is also used in the synthesis of heterocyclic compounds, such as azoles and thiazoles, as well as in the synthesis of peptides and peptidomimetics. [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has also been used in the synthesis of small-molecule inhibitors of enzymes, such as kinases and proteases.
Mechanism of Action
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is believed to act as a proton donor, acting as a Lewis acid to facilitate the formation of a covalent bond between two molecules. It has been used in the synthesis of peptides, and is believed to catalyze the formation of peptide bonds, as well as to stabilize the transition state of the reaction. In addition, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has been used in the synthesis of heterocyclic compounds, such as azoles and thiazoles, and is believed to act as an electron-withdrawing group, stabilizing the transition state of the reaction.
Biochemical and Physiological Effects
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been used in the synthesis of small-molecule inhibitors of enzymes, such as kinases and proteases, and has been shown to inhibit the activity of these enzymes. [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has also been used in the synthesis of drugs, and has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has been shown to have antioxidant, anti-apoptotic, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has several advantages for laboratory experiments, including its ease of synthesis, its water solubility, and its low toxicity. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is also relatively expensive, and can be difficult to obtain in large quantities. In addition, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is a strong acid, and must be handled with care.
Future Directions
The future directions for the use of [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride in scientific research are numerous. [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride can be used in the synthesis of more complex molecules, such as peptides and peptidomimetics, as well as in the synthesis of small-molecule inhibitors of enzymes. In addition, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride can be used in the study of the mechanism of action of drugs, and in the investigation of biochemical and physiological effects. Finally, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride can be used in the development of new drugs, with potential applications in the treatment of cancer, inflammation, and other diseases.
Synthesis Methods
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride can be prepared by the reaction of 2-chloro-4-fluorophenylhydrazine hydrochloride with trifluoromethanesulfonic anhydride in a solvent such as acetonitrile. The reaction proceeds in two steps, first forming the intermediate trifluoromethanesulfonate salt, then hydrolyzing it to the desired product. The overall yield is typically around 90%.
properties
IUPAC Name |
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O.ClH/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAFNIDKCXWDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)








